molecular formula C18H21N B14695905 1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- CAS No. 24590-76-9

1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl-

Cat. No.: B14695905
CAS No.: 24590-76-9
M. Wt: 251.4 g/mol
InChI Key: RSAJNNCDOXNSRL-UHFFFAOYSA-N
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Description

1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound is characterized by the presence of a propanamine backbone with a diphenylmethylene and two methyl groups attached to it. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- typically involves the reaction of 1-propanamine with diphenylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is also crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines.

Scientific Research Applications

1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound can be used in the study of biological processes and as a tool in biochemical assays.

    Industry: The compound is used in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions where it donates an electron pair to form a chemical bond. This property makes it useful in various chemical reactions and processes.

Comparison with Similar Compounds

Similar Compounds

    1-Propanamine: A simpler amine with a similar backbone but without the diphenylmethylene and methyl groups.

    N,N-Dimethyl-1-propanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

    Diphenylmethanone: A ketone with a diphenylmethylene group but lacking the amine functionality.

Uniqueness

1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- is unique due to its specific structure, which combines the properties of both an amine and a diphenylmethylene group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

24590-76-9

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-1,1-diphenylmethanimine

InChI

InChI=1S/C18H21N/c1-18(2,3)14-19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

RSAJNNCDOXNSRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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